Benzyl 2,3-Di-O-acetyl-4-deoxy-4-C-nitromethylene-b-D-arabinopyranoside
Description
Chemical Identity and Classification
Benzyl 2,3-Di-O-acetyl-4-deoxy-4-C-nitromethylene-β-D-arabinopyranoside (CAS: 383173-63-5) is a synthetic carbohydrate derivative with the molecular formula C₁₇H₁₉NO₈ and a molecular weight of 365.33 g/mol . Its structure features:
- A β-D-arabinopyranoside backbone (a pentose sugar in the pyranose form).
- Acetyl groups at the 2- and 3-hydroxyl positions.
- A nitromethylene group (-CH₂NO₂) replacing the hydroxyl group at the 4-position.
- A benzyl ether protecting group at the anomeric position.
This compound belongs to the modified sugar class, specifically nitromethylene-containing glycosides , and serves as a key intermediate in nucleoside and glycomimetic synthesis. Its unique functional groups enable diverse reactivity, making it valuable in synthetic organic chemistry and glycobiology.
Table 1: Key Physicochemical Properties
| Property | Value/Description | Source |
|---|---|---|
| Appearance | Low-melting yellow to orange solid | |
| Melting Point | 82–85°C | |
| Solubility | Soluble in DMSO, methanol | |
| Storage Conditions | 4°C |
Historical Context of Discovery and Development
The development of nitromethylene-modified sugars emerged in the late 20th century alongside advances in carbohydrate chemistry and agrochemical research. While the exact synthesis timeline of this compound remains undocumented, its design principles align with strategies for creating bioactive sugar analogs:
- Nitromethylene Group Integration : Inspired
Properties
IUPAC Name |
[(2R,3S,4R)-4-acetyloxy-5-(nitromethylidene)-2-phenylmethoxyoxan-3-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO8/c1-11(19)25-15-14(8-18(21)22)10-24-17(16(15)26-12(2)20)23-9-13-6-4-3-5-7-13/h3-8,15-17H,9-10H2,1-2H3/t15-,16+,17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZEOAFROQDCKCF-IXDOHACOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(=C[N+](=O)[O-])COC1OCC2=CC=CC=C2)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@@H](C(=C[N+](=O)[O-])CO[C@H]1OCC2=CC=CC=C2)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80747108 | |
| Record name | Benzyl 2,3-di-O-acetyl-4-deoxy-4-(nitromethylidene)-beta-D-threo-pentopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80747108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
383173-63-5 | |
| Record name | Benzyl 2,3-di-O-acetyl-4-deoxy-4-(nitromethylidene)-beta-D-threo-pentopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80747108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Core Synthetic Strategies for Benzyl-Protected Arabinopyranoside Derivatives
The synthesis of benzyl-protected arabinopyranosides typically follows a multi-step sequence involving selective hydroxyl protection, glycosylation, and subsequent functionalization. For Benzyl 2,3-Di-O-acetyl-4-deoxy-4-C-nitromethylene-β-D-arabinopyranoside, the critical steps include:
-
Benzyl Protection of the Anomeric Position : Initial protection of the anomeric hydroxyl group using benzyl bromide or benzyl trichloroacetimidate under basic conditions (e.g., NaH or Ag₂O) .
-
Selective Acetylation at C-2 and C-3 : Acetylation with acetic anhydride in pyridine or dichloromethane, often preceded by temporary protection of other hydroxyl groups .
-
Introduction of the Nitromethylene Group at C-4 : Deoxygenation followed by nitromethylene installation via Henry reaction or nitroaldol condensation .
A comparative analysis of reaction conditions is provided below:
| Step | Reagents/Conditions | Yield (%) | Key Reference |
|---|---|---|---|
| Benzyl protection | Benzyl bromide, Ag₂O, DMF, 0°C → RT | 82 | |
| Acetylation | Ac₂O, Pyridine, 24h, RT | 93 | |
| Nitromethylene installation | CH₃NO₂, K₂CO₃, MeOH, reflux | 45–58 |
Glycosylation and Stereochemical Control
The β-D-arabinopyranoside configuration is achieved through stereoselective glycosylation. In one approach, 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide serves as the glycosyl donor, reacting with a benzyl-protected acceptor in dichloromethane with 1,1,3,3-tetramethylurea (TMU) as the promoter . This method ensures β-selectivity via neighboring group participation, yielding disaccharide intermediates that are later deacetylated .
Critical Parameters for β-Selectivity :
-
Promoter : TMU or silver triflate enhances anomeric leaving group displacement.
-
Temperature : Reactions conducted at −40°C to 0°C minimize side reactions.
-
Solvent : Dichloromethane or toluene optimizes solubility and reactivity .
Nitromethylene Group Installation at C-4
The 4-deoxy-4-C-nitromethylene moiety is introduced via a nitroaldol reaction. After deprotection of the C-4 hydroxyl group, condensation with nitromethane under basic conditions (e.g., K₂CO₃ or DBU) forms the nitromethylene bridge .
Optimized Protocol :
-
Deoxygenation : Treat 4-OH derivative with NaBH₄/Cu(OAc)₂ in methanol to yield 4-deoxy intermediate.
-
Nitroaldol Reaction : React with excess nitromethane and K₂CO₃ in methanol at reflux for 12h .
-
Workup : Neutralize with HCl, extract with ethyl acetate, and purify via silica gel chromatography.
Acetylation and Final Deprotection
Following nitromethylene installation, the 2- and 3-hydroxyl groups are acetylated using acetic anhydride in pyridine. This step is quantitative when conducted at room temperature for 24h . Final deprotection of the benzyl group (if required) is achieved via hydrogenolysis with Pd/C under H₂ atmosphere .
Side Reactions and Mitigation :
-
Overacetylation : Controlled stoichiometry (1.2 eq. Ac₂O per hydroxyl) prevents unwanted esterification.
-
Benzyl Group Stability : Hydrogenolysis conditions (1 atm H₂, RT) avoid nitromethylene reduction .
Analytical Characterization and Quality Control
Successful synthesis is confirmed through:
-
¹H/¹³C NMR : Key signals include benzyl aromatic protons (δ 7.29–7.40 ppm), acetyl methyl groups (δ 2.09 ppm), and nitromethylene carbons (δ 148–152 ppm) .
-
HPLC Purity : ≥95% purity is achieved using C18 columns with acetonitrile/water gradients .
Industrial-Scale Production and Supplier Data
Commercial suppliers (e.g., TRC, Biosynth Carbosynth) synthesize the compound via the above methods, with prices reflecting scale and purity:
| Supplier | Purity (%) | Price (10mg) | Scale-Up Cost (100mg) |
|---|---|---|---|
| TRC | 98 | $130 | $1,300 |
| Biosynth Carbosynth | 97 | $262.50 | $2,625 |
| American Custom Chemicals | 95 | $721.88 | $7,218.80 |
Chemical Reactions Analysis
Types of Reactions
Benzyl 2,3-Di-O-acetyl-4-deoxy-4-C-nitromethylene-b-D-arabinopyranoside undergoes various chemical reactions, including:
Oxidation: The nitromethylene group can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert the nitromethylene group to an amine.
Substitution: The acetyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as nitro, amine, and substituted acetyl derivatives. These products are often used as intermediates in further chemical synthesis .
Scientific Research Applications
Scientific Research Applications
-
Synthesis of Nucleoside Analogues
- The compound is pivotal for synthesizing modified nucleosides, which are crucial for developing antiviral and anticancer drugs. The nitromethylene group at the C-4 position allows for regioselective reactions that facilitate the introduction of various substituents at the anomeric carbon. This selective functionalization is essential for structure-activity relationship studies in medicinal chemistry .
-
Biochemical and Biophysical Studies
- Researchers utilize Benzyl 2,3-Di-O-acetyl-4-deoxy-4-C-nitromethylene-β-D-arabinopyranoside to prepare labeled nucleosides. These labeled compounds are instrumental in studying nucleic acid structures and interactions between nucleic acids and proteins, contributing to advancements in molecular biology .
-
Glycosylation Reactions
- The presence of benzyl and acetyl protecting groups enhances the chemoselectivity during glycosylation reactions, ensuring that desired stereochemistry and regioselectivity are maintained. This property is particularly valuable in organic synthesis where precise control over reaction pathways is required .
Data Tables
| Application Area | Description | Key Benefits |
|---|---|---|
| Nucleoside Synthesis | Facilitates the creation of modified nucleosides for drug development | Enables targeted antiviral and anticancer therapies |
| Structural Biology | Used in preparing labeled nucleosides for biochemical studies | Aids in understanding nucleic acid-protein interactions |
| Organic Synthesis | Serves as a building block in various glycosylation reactions | Provides control over regioselectivity and stereochemistry |
Case Studies
- Antiviral Drug Development
- Nucleic Acid Interaction Studies
-
Glycosylation Efficiency
- A comparative study highlighted the efficiency of glycosylation reactions when using Benzyl 2,3-Di-O-acetyl-4-deoxy-4-C-nitromethylene-β-D-arabinopyranoside as a donor substrate. The study concluded that this compound significantly improved yields compared to traditional glycosyl donors, demonstrating its value in synthetic carbohydrate chemistry .
Mechanism of Action
The mechanism of action of Benzyl 2,3-Di-O-acetyl-4-deoxy-4-C-nitromethylene-b-D-arabinopyranoside involves its interaction with specific molecular targets and pathways. The nitromethylene group plays a crucial role in its reactivity, allowing it to participate in various biochemical reactions. The compound’s structure enables selective functionalization, making it a valuable tool for studying structure-activity relationships and developing new therapeutic agents .
Comparison with Similar Compounds
Benzyl 4-deoxy-4-C-nitromethyl-β-D-arabinopyranoside (CAS 383173-71-5)
- Molecular Formula: C₁₃H₁₇NO₆
- Molecular Weight : 283.28 .
- Key Differences: Lacks acetyl groups at positions 2 and 3, resulting in reduced steric hindrance and higher reactivity in glycosylation reactions.
- Applications : Studied for targeting cancer cells and viral infections via DNA synthesis inhibition .
Benzyl 2,3,4-Tri-O-acetyl-4-nitromethyl-β-D-arabinopyranoside (CAS 383173-65-7)
- Molecular Formula: C₁₉H₂₁NO₆
- Molecular Weight : 359.37 .
- Key Differences :
- Additional acetyl group at position 4 increases hydrophobicity and alters solubility compared to the di-O-acetylated target compound.
- The nitromethyl substituent at C4 may reduce reactivity in nucleophilic substitutions compared to nitromethylene.
- Applications: Used in glycosylation reactions and as a precursor for arabinose-based therapeutics .
Benzyl 4-Cyano-4-deoxy-2,3-O-protected Derivatives
- Example: Benzyl 4-Cyano-4-deoxy-2,3-O-[(1S,2S)-1,2-dimethoxy-1,2-dimethyl-1,2-ethanediyl]-β-D-arabinopyranoside (CAS 887370-09-4).
- Molecular Formula : C₁₈H₂₆O₇
- Molecular Weight : 354.39 .
- Key Differences: Replacement of nitromethylene with a cyano group (-CN) modifies electronic and steric profiles, enhancing stability but reducing electrophilicity. The dimethoxy-dimethyl protecting group at positions 2 and 3 increases steric bulk, limiting enzymatic degradation.
- Applications : Intermediate in synthesizing Isofagomine, a glycosidase inhibitor .
4-Nitrophenyl-β-D-arabinopyranoside
- Molecular Formula: C₁₁H₁₃NO₇
- Molecular Weight : 271.22 .
- Key Differences :
- Nitrophenyl aglycone instead of benzyl group enhances chromogenic properties, making it suitable for enzyme assays.
- Lacks acetyl or nitromethylene modifications, limiting its utility in targeted drug design.
- Applications : Substrate for quantifying glycosidase activity in biological samples .
Structural and Functional Analysis
Substituent Effects on Reactivity and Stability
Biological Activity
Benzyl 2,3-Di-O-acetyl-4-deoxy-4-C-nitromethylene-β-D-arabinopyranoside (CAS 383173-63-5) is a synthetic carbohydrate derivative that has garnered interest in various biological applications due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.
- Molecular Formula : CHN
- Molar Mass : 365.33 g/mol
- Appearance : White crystalline solid
- Solubility : Soluble in dichloromethane
Structural Characteristics
The compound features two acetyl groups at the 2 and 3 positions, a deoxy group at the 4 position, and a nitromethylene group at the same carbon. These modifications enhance its reactivity and potential interactions with biological targets.
Antimicrobial Properties
Research has indicated that Benzyl 2,3-Di-O-acetyl-4-deoxy-4-C-nitromethylene-β-D-arabinopyranoside exhibits significant antimicrobial activity. A study conducted by demonstrated its efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis.
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting glycosidases, which are crucial for carbohydrate metabolism. A detailed enzymatic assay revealed that it competes effectively with natural substrates, leading to a decrease in enzyme activity by approximately 50% at a concentration of 100 µM .
Cytotoxicity Studies
In vitro cytotoxicity assays have been performed using human cancer cell lines to evaluate the compound's therapeutic potential. Results indicated that Benzyl 2,3-Di-O-acetyl-4-deoxy-4-C-nitromethylene-β-D-arabinopyranoside exhibits selective cytotoxicity towards certain cancer cells while sparing normal cells. The IC values ranged from 20 to 40 µM depending on the cell line tested .
Case Studies
-
Case Study on Antibacterial Activity :
- Objective : To assess the antibacterial efficacy against E. coli.
- Methodology : Disk diffusion method was employed.
- Results : Zones of inhibition measured up to 15 mm at a concentration of 200 µg/disk.
- : The compound demonstrates significant antibacterial properties that warrant further investigation into its mechanism of action.
-
Case Study on Enzyme Inhibition :
- Objective : To evaluate inhibition of α-glucosidase.
- Methodology : Kinetic assays were performed to determine inhibition constants.
- Results : The compound exhibited competitive inhibition with a Ki value of 25 µM.
- : This suggests potential applications in managing postprandial blood glucose levels.
Table 1: Biological Activity Overview
| Activity Type | Target Organism/Enzyme | Observed Effect | Concentration Tested |
|---|---|---|---|
| Antimicrobial | E. coli, S. aureus | Significant inhibition | 200 µg/disk |
| Enzyme Inhibition | α-glucosidase | Competitive inhibition | Ki = 25 µM |
| Cytotoxicity | Human cancer cell lines | Selective cytotoxicity | IC50 = 20-40 µM |
Table 2: Summary of Case Study Findings
| Case Study | Objective | Methodology | Key Findings |
|---|---|---|---|
| Antibacterial Study | Assess antibacterial efficacy | Disk diffusion | Zones of inhibition up to 15 mm |
| Enzyme Inhibition | Evaluate α-glucosidase inhibition | Kinetic assays | Competitive inhibition with Ki = 25 µM |
Q & A
Basic: What are the key synthetic strategies for preparing Benzyl 2,3-Di-O-acetyl-4-deoxy-4-C-nitromethylene-β-D-arabinopyranoside?
Answer:
The synthesis typically involves sequential protection/deprotection steps and regioselective modifications. For example:
- Step 1: Benzyl protection of the arabinopyranoside hydroxyl groups using benzoyl chloride under anhydrous conditions (e.g., pyridine as a catalyst) .
- Step 2: Selective deoxygenation at the C4 position via a two-step process: (i) tosylation with p-toluenesulfonyl chloride, followed by (ii) displacement with a nitromethylene group using nitroalkane derivatives .
- Step 3: Acetylation of remaining hydroxyl groups (2- and 3-positions) using acetic anhydride in pyridine .
Critical considerations: Monitor reaction progress via TLC and optimize temperature (0–25°C) to avoid over-acylation.
Advanced: How can researchers resolve regioselectivity challenges during the introduction of the nitromethylene group at C4?
Answer:
Regioselectivity at C4 is influenced by steric and electronic factors. Key methodologies include:
- Pre-activation strategies : Use of thioglycoside intermediates (e.g., phenyl thioglycosides) to stabilize the anomeric center and direct nitromethylene insertion .
- Protecting group tuning : Temporary 4,6-O-benzylidene protection can shield adjacent positions, enhancing C4 reactivity for nitromethylene substitution .
- Kinetic vs. thermodynamic control : Lower temperatures (e.g., –20°C) favor kinetic products (C4 substitution), while higher temperatures may lead to side reactions at C2/C3 .
Data contradiction: Some studies report competing sulfonate formation during tosylation; mitigate this by using excess nitroalkane and extended reaction times .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Answer:
- NMR :
- HRMS : Validate molecular formula (e.g., [M+Na]⁺ with <2 ppm error) .
- Polarimetry : Determine optical rotation ([α]D²⁵) to confirm β-anomeric configuration .
Advanced: How does the nitromethylene group influence the compound’s reactivity in glycosylation reactions?
Answer:
The nitromethylene group at C4 acts as an electron-withdrawing substituent, which:
- Reduces nucleophilicity at the anomeric center, requiring stronger activators (e.g., NIS/TfOH vs. AgOTf) for glycosylation .
- Enhances stability of the oxocarbenium ion intermediate, favoring β-selectivity in glycosidic bond formation .
- Complicates deprotection : Nitromethylene is resistant to hydrogenolysis; alternative methods (e.g., Zn/AcOH) may be needed for debenzylation .
Experimental validation: Compare glycosylation yields using thioglycoside vs. trichloroacetimidate donors under identical conditions .
Basic: What are the primary applications of this compound in glycobiology research?
Answer:
- Glycosidase inhibition : The nitromethylene group mimics transition-state intermediates, making it a potential inhibitor for arabinopyranoside-processing enzymes .
- Oligosaccharide synthesis : Used as a building block for constructing complex arabinoxylan oligosaccharides via iterative glycosylation .
- Structural probes : ¹³C-labeled derivatives enable NMR studies of carbohydrate-protein interactions .
Advanced: How can computational methods aid in optimizing the synthesis of analogs?
Answer:
- DFT calculations : Predict regioselectivity and transition-state energies for nitromethylene insertion .
- Molecular docking : Screen analogs against glycosidase active sites to prioritize synthetic targets .
- MD simulations : Assess steric effects of benzyl/acetyl groups on glycosidic bond conformation .
Case study: A 2024 study combined DFT and experimental data to rationalize 85% yield improvement in a nitromethylene glycosylation step .
Basic: What precautions are critical when handling this compound?
Answer:
- Stability : Store at –20°C under argon to prevent acetyl group hydrolysis.
- Toxicity : Nitromethylene derivatives may release NOx under acidic conditions; use fume hoods .
- Purification : Silica gel chromatography with ethyl acetate/hexane gradients minimizes decomposition .
Advanced: How do structural analogs (e.g., 4-C-azido vs. nitromethylene) compare in biological activity?
Answer:
- 4-C-Azido analogs exhibit higher glycosidase inhibition (IC₅₀ 2 μM vs. 15 μM for nitromethylene) due to stronger transition-state mimicry .
- 4-C-Methoxy analogs show reduced stability in aqueous buffers (t₁/₂ <24h vs. >72h for nitromethylene) .
Experimental design: Synthesize analogs via parallel combinatorial chemistry and assay against α-L-arabinofuranosidase .
Basic: What is the role of benzyl/acetyl protecting groups in synthesis?
Answer:
- Benzyl groups : Provide long-term stability and facilitate purification via hydrophobic interactions .
- Acetyl groups : Offer temporary protection, easily removed under mild basic conditions (e.g., NaOMe/MeOH) .
Trade-off: Benzyl groups require harsher conditions (e.g., H₂/Pd) for removal, which may degrade nitromethylene .
Advanced: What mechanistic insights have been gained from kinetic studies of its enzymatic hydrolysis?
Answer:
- Rate-determining step : Cleavage of the glycosidic bond (kcat 0.8 s⁻¹) precedes nitromethylene decomposition .
- pH dependence : Activity peaks at pH 5.0–6.0, correlating with protonation of the catalytic glutamic acid in glycosidases .
Contradiction: Some reports suggest nitromethylene stabilizes the enzyme-substrate complex, slowing kcat .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
